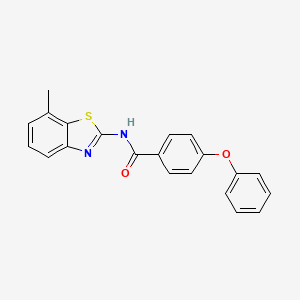

2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

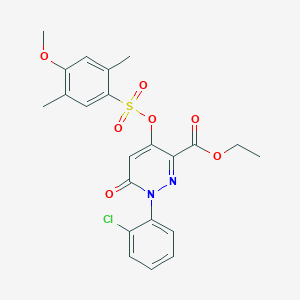

The compound "2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile" is a derivative of 2,3-diphenyl acrylonitrile, which is a class of compounds known for their biological activity, particularly as anticancer agents. These compounds have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, showing considerable activity in some cases .

Synthesis Analysis

The synthesis of related acrylonitrile derivatives typically involves the reaction of appropriate aldehydes with acetonitriles in the presence of a base. For example, the synthesis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic medium . Although the exact synthesis of "2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile" is not detailed in the provided papers, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is characterized by the presence of an olefinic bond, which in some cases has been found to have a Z-configuration. The crystal structure of these compounds can be determined using X-ray diffraction techniques, which provide detailed information about the bond lengths, angles, and overall conformation of the molecule .

Chemical Reactions Analysis

Acrylonitrile derivatives can undergo various chemical reactions, including free radical copolymerization with other monomers. For instance, N-vinyl-2-pyrrolidone has been copolymerized with trichlorophenyl acrylate and hydroxyethyl methacrylate, demonstrating the reactivity of acrylonitrile derivatives in polymer chemistry . Additionally, the nitrile function in these compounds is pivotal for C-C bond formation reactions, which are essential in organic synthesis and the construction of bioactive heterocycles .

Physical and Chemical Properties Analysis

The physical properties of acrylonitrile derivatives, such as melting points, can be determined through synthesis and recrystallization processes. For example, the melting point of a related compound was found to be 102°C . The chemical properties, including reactivity ratios in copolymerization reactions, can be computed using methods like the Fineman-Ross and Kelen-Tudos methods, providing insights into the polymerization behavior of these compounds . The solubility and intrinsic viscosity of copolymers derived from acrylonitrile derivatives are also of interest, as they influence the material properties of the resulting polymers .

Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

The derivative of 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile has been explored for its use in organic solar cells. A study by Kazici et al. (2016) found that a novel soluble asymmetric acrylonitrile derivative showed promise as an electron acceptor in bulk heterojunction organic solar cells, indicating its potential in renewable energy technologies (Kazici et al., 2016).

Insecticidal Agents

Research by Rashid et al. (2021) synthesized derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide, related to 2-(4-Chlorophenyl)-acrylonitrile, as potential insecticidal agents. These derivatives showed excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Cytotoxic Agents

A study by Tarleton et al. (2012) highlighted the significance of the cyanide moiety in 2-phenylacrylonitriles for broad spectrum cytotoxicity. This research suggests that modifications of acrylonitrile, including 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile, could be important in developing cytotoxic agents for cancer treatment (Tarleton et al., 2012).

Renewable Acrylonitrile Production

Karp et al. (2017) investigated a process for renewable acrylonitrile production, a component related to 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile. This process used sugars to produce a precursor for acrylonitrile, demonstrating an environmentally friendly approach to chemical production (Karp et al., 2017).

Selective Anticancer Agents

Li et al. (2018) synthesized 2,3-diphenyl acrylonitrile derivatives bearing halogens, which included compounds similar to 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile. These compounds showed considerable antiproliferative activity against various human cancer cell lines, suggesting their potential as selective anticancer agents (Li et al., 2018).

Protein Interaction

Bai et al. (2020) studied the interaction between acrylonitrile derivatives and fat mass and obesity-associated protein. They found that compounds similar to 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile showed strong interactions with the protein, offering insights into obesity and metabolic research (Bai et al., 2020).

Eigenschaften

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H/b12-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNRVVBAAGLOLZ-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)

![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)

![2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2543059.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2543064.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)

![7-(4-fluoroanilino)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2543070.png)